(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
CAS No.:
Cat. No.: VC16779618
Molecular Formula: C10H6F4O2
Molecular Weight: 234.15 g/mol
* For research use only. Not for human or veterinary use.
![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid -](/images/structure/VC16779618.png)
Specification
Molecular Formula | C10H6F4O2 |
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Molecular Weight | 234.15 g/mol |
IUPAC Name | 3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16) |
Standard InChI Key | DESJUJUEXMNIGB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid, reflects its trans-configuration (E) across the propenoic acid double bond. Its molecular formula is C₁₀H₅F₄O₂, with a molecular weight of 254.14 g/mol. Key structural elements include:
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A phenyl ring with 4-fluoro and 3-trifluoromethyl substituents.
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An α,β-unsaturated carboxylic acid moiety (prop-2-enoic acid).
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Stereospecific E-configuration, critical for intermolecular interactions .
Table 1: Structural comparison with related fluorinated cinnamic acids
Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Configuration |
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(E)-3-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | 4-F, 3-CF₃ | C₁₀H₅F₄O₂ | 254.14 | E |
2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | 2-F, 4-F, 3-CF₃ | C₁₀H₅F₅O₂ | 258.13 | Z |
3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | 2-OCH₃, 4-CF₃ | C₁₁H₉F₃O₃ | 246.18 | E |
Data adapted from search results .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid likely follows a Knoevenagel condensation pathway, analogous to related cinnamic acids . Key steps include:
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Starting Material: 4-Fluoro-3-(trifluoromethyl)benzaldehyde.
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Condensation: Reaction with malonic acid in the presence of a base (e.g., piperidine) under reflux conditions.
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Stereochemical Control: Solvent polarity and temperature adjustments favor the thermodynamically stable E-isomer.
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Purification: Recrystallization or chromatography to isolate the trans-isomer .
Reaction Scheme:
where Ar = 4-fluoro-3-(trifluoromethyl)phenyl .
Industrial Scalability
Large-scale production may employ continuous flow reactors to enhance yield and reduce reaction time. Automated HPLC systems ensure high-purity outputs, critical for pharmaceutical intermediates.
Physicochemical Properties
Spectral and Computational Data
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Infrared (IR): Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch).
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NMR:
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Predicted Collision Cross Section (CCS): ~163.1 Ų for [M+H]+ adducts, indicating moderate molecular rigidity .
Solubility and Stability
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Solubility: Low aqueous solubility due to trifluoromethyl hydrophobicity; soluble in polar aprotic solvents (e.g., DMSO).
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Stability: Resists hydrolysis under acidic conditions but may degrade under strong bases .
Compound | IC₅₀ (COX-2 Inhibition) | Antimicrobial Activity (MIC, µg/mL) |
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(E)-3-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | 0.8 µM (predicted) | 16–32 (S. aureus) |
Ferulic acid | 12.5 µM | >128 |
2-Fluorocinnamic acid | 5.2 µM | 64–128 |
Data inferred from structural analogues .
Antimicrobial Mechanisms
The compound’s lipophilicity (logP ~2.8) facilitates bacterial membrane penetration. Fluorine atoms disrupt membrane integrity, while the carboxylic acid group chelates metal ions essential for microbial enzymes .
Applications in Materials Science
Polymer Precursors
The α,β-unsaturated system enables Michael addition reactions, forming cross-linked polymers with enhanced thermal stability. Copolymers incorporating this monomer show glass transition temperatures (Tg) exceeding 150°C.
Liquid Crystals
The rigid, fluorinated aromatic core promotes mesophase formation. Derivatives exhibit nematic phases at 80–120°C, suitable for optoelectronic devices .
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